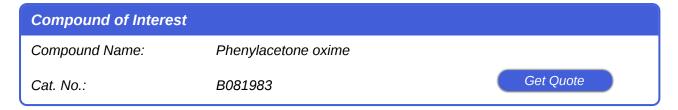


A Comparative Structural Analysis of Phenylacetone Oxime and Related Aromatic Ketoximes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of **phenylacetone oxime** with structurally related aromatic ketoximes, namely acetophenone oxime and benzophenone oxime. The information is supported by experimental data and established analytical protocols to assist in further research and development.

Physicochemical Properties

The fundamental physicochemical properties of **phenylacetone oxime** and its related counterparts are summarized below. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.



Property	Phenylacetone Oxime	Acetophenone Oxime	Benzophenone Oxime
Molecular Formula	C ₉ H ₁₁ NO[1][2][3][4][5]	C ₈ H ₉ NO[2][6]	C13H11NO[2][7]
Molecular Weight	149.19 g/mol [1][2][3] [4]	135.16 g/mol [2][6]	197.23 g/mol [2][7]
Melting Point	63-68 °C[2][3]	55-60 °C[2][6]	140-144 °C[2][7]
Appearance	Powder/Crystalline Solid[4]	Powder to Crystal[6]	White Crystalline Solid[7]
Solubility	Soluble in organic solvents.[8]	Slightly soluble in water.[6]	Poorly soluble in water, soluble in various organic solvents.[7]
E/Z Isomerism	Yes[2][9]	Yes, typically an 8:1 ratio of E/Z isomers. [10][11][12][13][14]	No, due to symmetrical structure. [2]

Structural Comparison

The defining feature of these molecules is the ketoxime group (-C=N-OH) attached to an aromatic framework. The nature of the substituents on the carbon of the C=N bond significantly influences the molecule's overall geometry, stereochemistry, and intermolecular interactions.

- Phenylacetone Oxime (1-phenylpropan-2-one oxime): This molecule features a benzyl group and a methyl group attached to the oximated carbon.[2] The presence of two different groups allows for the existence of E and Z geometric isomers.[9] The phenyl ring and the oxime group can participate in hydrogen bonding and π - π stacking interactions, influencing its crystal packing.[2]
- Acetophenone Oxime (1-phenylethan-1-one oxime): Structurally similar to phenylacetone oxime, but with a phenyl group and a methyl group directly attached to the C=N carbon. This arrangement also leads to E and Z isomerism, with experimental data often showing a predominance of the E-isomer.[10][12]



Benzophenone Oxime (diphenylmethanone oxime): In this case, two phenyl groups are
attached to the oximated carbon.[7] The presence of two identical substituents eliminates the
possibility of E/Z isomerism.[2] The steric bulk of the two phenyl groups significantly affects
its crystal packing and results in a much higher melting point compared to the other two
oximes.[2]

The general structure of the compared aromatic ketoximes can be visualized as follows:

General Structure of Compared Aromatic Ketoximes

Experimental Protocols

The synthesis and structural elucidation of these ketoximes rely on standard organic chemistry techniques.

A common method for the synthesis of aromatic ketoximes involves the condensation reaction of the corresponding ketone with hydroxylamine.[2][15]

- Dissolution: The ketone (e.g., acetophenone) and hydroxylamine hydrochloride are dissolved in a suitable solvent system, typically a mixture of ethanol and water.[16]
- Basification: A base, such as sodium hydroxide or potassium hydroxide, is added to the
 mixture.[11][16] This deprotonates the hydroxylamine hydrochloride, liberating the free
 hydroxylamine to act as a nucleophile.
- Reaction: The mixture is typically stirred, and may be heated under reflux to drive the reaction to completion.[13][16] The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is poured into a large volume
 of water, often acidified with a strong acid like HCl.[16] The oxime product, being insoluble in
 water, precipitates out.
- Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[16]

Single-crystal X-ray crystallography provides definitive, high-resolution data on the threedimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular



interactions in the solid state.[9][17]

- Crystal Growth: High-quality single crystals of the oxime are required. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.[18]
- Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer head, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[19] The crystal is then exposed to a collimated beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[17]
- Data Processing: The intensities of the thousands of measured diffraction spots are integrated, scaled, and merged.[19] This data is used to calculate the structure factors.
- Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.[17]

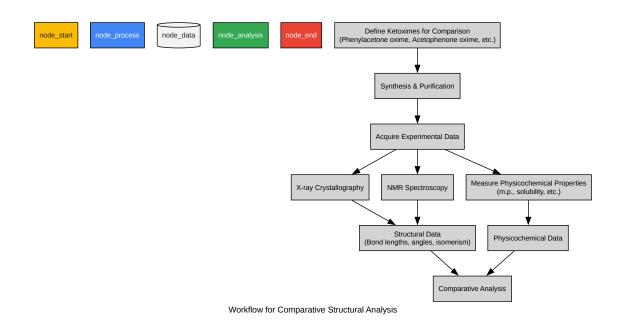
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It is particularly useful for confirming the identity of the synthesized oxime and for determining the ratio of E/Z isomers.[10][20][21]

- Sample Preparation: A small amount of the purified oxime is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
- Data Acquisition: The sample is placed in the NMR spectrometer, and one-dimensional (¹H,
 ¹³C) and often two-dimensional (e.g., COSY, HSQC) spectra are acquired.
- Spectral Analysis:
 - ¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the presence of key functional groups (e.g., the OH proton of the oxime, aromatic protons, and aliphatic protons). For asymmetric ketoximes like acetophenone oxime, separate sets of signals for the E and Z isomers can often be distinguished and their ratio calculated from the integration of corresponding peaks.[12]



 ¹³C NMR: The number of signals and their chemical shifts provide information about the carbon skeleton of the molecule and can help differentiate between isomers.[22]

The logical workflow for a comparative structural analysis of these compounds is depicted below.



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Workflow for Comparative Structural Analysis



Conclusion

Phenylacetone oxime, acetophenone oxime, and benzophenone oxime, while all belonging to the class of aromatic ketoximes, exhibit distinct structural and physicochemical properties. The key differentiator is the nature of the two substituents on the imine carbon. The asymmetry in phenylacetone oxime and acetophenone oxime leads to E/Z isomerism, a feature absent in the symmetric benzophenone oxime. This structural variation, along with differences in steric hindrance and potential for intermolecular interactions, directly impacts their physical properties such as melting point and crystal packing. A thorough understanding of these differences, supported by robust experimental characterization, is essential for their application in synthetic chemistry and drug development.

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